Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate
Overview
Description
Compounds with dimethylamino groups are often used in the field of chemistry due to their basicity and nucleophilic properties . They can act as catalysts for a variety of reactions such as esterifications with anhydrides .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with dimethylamine . For instance, 4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of compounds with dimethylamino groups can be analyzed using various spectroscopic techniques, including FT-IR, UV–vis, and 1H-NMR .Chemical Reactions Analysis
Dimethylamino compounds can participate in a variety of chemical reactions. For example, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylamino compounds can be determined using various analytical techniques. For example, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications
Alzheimer's Disease Research
- Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate derivatives are used in Alzheimer's disease research, particularly in the development of imaging agents like [18F]FDDNP, for detecting amyloid plaques and neurofibrillary tangles in the brain via PET scans. These compounds have been shown to accumulate in brain areas dense in amyloid plaques and neurofibrillary tangles, correlating with memory performance scores (Shoghi-Jadid et al., 2002).
- Another study explored the synthesis and optical properties of a specific derivative as a fluorescent probe for β-amyloids, showing high binding affinities toward Aβ(1–40) aggregates, which is useful in the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).
Cancer Research
- A study on carboxamide derivatives of benzo[b][1,6]naphthyridines, involving a reaction with 4-dimethylaminomethylene, revealed potent cytotoxic activities against various cancer cell lines. This highlights its potential use in developing new cancer therapies (Deady et al., 2003).
Air Quality Monitoring
- Derivatives of this compound have been employed in environmental science, particularly in the monitoring of aldehydes in the air. Compounds like DMNTH (4-N,N-dimethylamino-6-(4′-methoxy-1′-naphthyl)-1,3,5-triazine-2-hydrazine) have been synthesized and used for determining aldehydes in air samples, showing superior limits of detection compared to traditional methods (Kempter et al., 2002).
Analytical Chemistry Applications
- In the field of analytical chemistry, a new sensitive derivatization reagent based on 4-dimethylamino-1-naphthoyl nitrile has been developed for the chromatographic separation of hydroxyl compounds. This demonstrates its utility in enhancing the sensitivity and specificity of chromatographic analyses (Goto et al., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15(2)11-5-4-9-6-10(14(17)18-3)7-13(16)12(9)8-11/h4-8,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYJVUQZTJCWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C(C=C2C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625806 | |
Record name | Methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263026-75-1 | |
Record name | Methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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